molecular formula C16H34Fe B15382793 Butylcyclopentane;carbanide;cyclopentane;iron(2+)

Butylcyclopentane;carbanide;cyclopentane;iron(2+)

Cat. No.: B15382793
M. Wt: 282.29 g/mol
InChI Key: STKBMILNFYJFBC-UHFFFAOYSA-N
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Description

Butylcyclopentane (C₉H₁₈) is a branched cycloalkane with a five-membered cyclopentane ring substituted by a butyl group. Its molecular structure includes 27 bonds, with three rotatable bonds in the butyl chain (SMILES: CCCCC1CCCC1) . Thermodynamic properties such as heat of vaporization (Hv = 45.9 kJ/mol) and specific heat (Cp = 11.3 J/mol·K at 400 K) distinguish it from linear alkanes .

Carbanide is ambiguously referenced in the literature. lists "lithium; carbanide; triphenyllead," suggesting it may refer to a carbide (C⁻) complexed with lithium and lead. However, insufficient data exist to confirm its exact structure or role.

Cyclopentane (C₅H₁₀) is a cyclic hydrocarbon with critical thermodynamic parameters well-modeled by bi-critical equations of state (EOS) . Its vapor pressures and phase behavior have been extensively studied, with experimental validations spanning 193–298 K and pressures up to 104 MPa .

Iron(2+) (Fe²⁺) is a transition metal ion notable in redox chemistry. The bispidine-Fe²⁺ complex catalyzes Fenton-like reactions, achieving a 0.6% turnover rate in catechol degradation to furans, comparable to Fe³⁺ systems .

Properties

Molecular Formula

C16H34Fe

Molecular Weight

282.29 g/mol

IUPAC Name

butylcyclopentane;carbanide;cyclopentane;iron(2+)

InChI

InChI=1S/C9H18.C5H10.2CH3.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;;;/h9H,2-8H2,1H3;1-5H2;2*1H3;/q;;2*-1;+2

InChI Key

STKBMILNFYJFBC-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].CCCCC1CCCC1.C1CCCC1.[Fe+2]

Origin of Product

United States

Biological Activity

The compound Butylcyclopentane;carbanide;cyclopentane;iron(2+) is an organometallic complex that combines organic and inorganic components, notably featuring iron in its +2 oxidation state. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Structure

The compound consists of the following components:

  • Butylcyclopentane : A cyclic hydrocarbon that provides a hydrophobic environment.
  • Carbanide : An organic functional group that can influence reactivity and biological interactions.
  • Cyclopentane : A five-membered ring that contributes to the structural stability.
  • Iron(2+) : A transition metal that can participate in redox reactions, potentially enhancing biological activity.

Chemical Formula

The chemical formula for Butylcyclopentane;carbanide;cyclopentane;iron(2+) can be denoted as:

CnHmFeC_{n}H_{m}Fe

where nn and mm depend on the specific structural arrangement of the butyl and cyclopentane moieties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Iron(2+) can act as a catalyst in redox reactions, potentially scavenging free radicals and reducing oxidative stress in biological systems.
  • Enzyme Interaction : The presence of iron may allow the compound to interact with various enzymes, possibly acting as a cofactor or inhibitor.
  • Antimicrobial Activity : Some organometallic compounds exhibit antimicrobial properties, which could be relevant for this compound.

Case Studies

  • Antioxidant Activity : A study demonstrated that iron-containing complexes can significantly reduce oxidative damage in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative stress .
  • Antimicrobial Efficacy : Research indicated that certain cyclopentane derivatives possess antimicrobial properties against various bacterial strains, highlighting the importance of structural modifications in enhancing bioactivity .
  • Enzyme Inhibition : Investigations into similar organometallic compounds revealed their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel drug candidates for metabolic disorders .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Butylcyclopentane vs. Alkylcycloalkanes

Butylcyclopentane exhibits distinct thermodynamic properties compared to analogous cycloalkanes:

Property Butylcyclopentane Butylcyclohexane Methylcyclopentane
Heat of Vaporization (Hv, kJ/mol) 45.9 49.4 38.5
Specific Heat (Cp, J/mol·K at 400 K) 11.3 14.16 N/A
Rotatable Bonds 3 4 1

The reduced Hv of butylcyclopentane versus butylcyclohexane reflects weaker intermolecular forces in the smaller ring system. Cyclopentane derivatives like methylcyclopentane show lower Hv due to decreased molecular weight .

Cyclopentane vs. Other Cycloalkanes and Hydrates

Cyclopentane’s EOS aligns with n = 4 bi-critical models, unlike methane or ethane, which follow mono-critical equations . Its hydrate formation behavior differs from ice, with cyclopentane hydrates stabilizing at higher temperatures (∼280 K vs. 273 K for ice), making them relevant in oilfield emulsions .

Property Cyclopentane Cyclohexane Ice (H₂O)
Critical Temperature (K) 511.7 553.6 647
Hydrate Stability (K) 280 N/A 273

Iron(2+) vs. Other Metal Ions in Redox Catalysis

Fe²⁺ complexes (e.g., bispidine-Fe²⁺) yield 31.6 nmol furans from catechol, matching Fe³⁺ sulfate systems (0.6% turnover) . Comparatively, Mn²⁺ and Cu²⁺ in Fenton reactions produce lower furan yields due to slower radical generation.

Metal Ion Turnover Rate (%) Primary Product Reference
Fe²⁺ 0.6 3-Ethylfuran
Fe³⁺ 0.6 2-Methylfuran
Mn²⁺ 0.3 Dicarboxylic acids

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